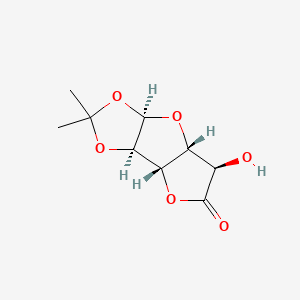

D-Glucurono-6,3-lactone acetonide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBGJSXZKMTMGP-QOHYDMMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of D-Glucurono-6,3-lactone Acetonide from D-Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of D-Glucurono-6,3-lactone acetonide, a valuable intermediate in carbohydrate chemistry, starting from the readily available monosaccharide, D-glucose. The synthesis involves a multi-step pathway including protection of hydroxyl groups, selective oxidation, and lactonization.

Overall Synthetic Pathway

The transformation of D-glucose into this compound (also known as 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone) is a four-step process. The strategy involves:

-

Protection: D-glucose is first protected as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to mask four of its five hydroxyl groups.

-

Selective Deprotection: The 5,6-O-isopropylidene group is selectively removed to free the primary hydroxyl group at the C6 position.

-

Oxidation: The exposed primary alcohol at C6 is selectively oxidized to a carboxylic acid.

-

Lactonization: The resulting glucuronic acid derivative is acidified to induce intramolecular esterification, forming the desired γ-lactone.

Figure 1: Synthetic workflow from D-Glucose to the target lactone acetonide.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound and its intermediates.[1]

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1)

This initial step involves the protection of the hydroxyl groups of α-D-glucose using acetone (B3395972) to form a diacetonide. This reaction locks the sugar in its furanose form.[1]

-

Procedure: α-D-glucose is reacted with a large excess of acetone in the presence of an acid catalyst, such as sulfuric acid.

-

Yield: A typical reported yield for this reaction is 56%.[1]

Step 2: Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose (2)

Selective hydrolysis is performed to remove the more labile 5,6-O-isopropylidene group, exposing the primary alcohol at C6 and the secondary alcohol at C5.[1]

-

Procedure: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1) (5 g, 0.0192 mol) is placed in a 100 mL round-bottom flask.[1] 10 mL of 40% acetic acid is added, and the mixture is heated in a water bath at 70°C for 55 minutes to hydrolyze the 5,6-O-isopropylidene group.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

Step 3: Synthesis of Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate (3)

The key oxidation step converts the primary alcohol of the mono-acetonide intermediate into a carboxylate salt.

-

Procedure: 1,2-O-isopropylidene-α-D-glucofuranose (2) is oxidized using a Platinum on carbon (Pt/C) catalyst with pure oxygen bubbled through the reaction mixture.[1] The reaction is typically carried out in an aqueous solution containing sodium bicarbonate to maintain a basic pH and form the sodium salt of the resulting uronic acid.

Step 4: Synthesis of 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone (4)

The final step is an acid-catalyzed intramolecular cyclization (lactonization) to form the target γ-lactone.

-

Procedure: The aqueous solution of the sodium salt of the glucofuranuronic acid (3) is acidified to a pH of 2 using sulfuric acid.[1] This acidification prompts the closure of the lactone ring.[1] The product is then immediately extracted three times with ethyl acetate.[1] The combined organic extracts are evaporated to dryness on a vacuum evaporator to yield the final product.[1]

-

Yield: A yield of 10.1% for this specific step has been reported.[1]

Quantitative Data Summary

The yields for the multi-step synthesis are summarized in the table below.

| Step | Starting Material | Product | Key Reagents | Reported Yield (%) | Reference |

| 1 | α-D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1) | Acetone, Acid Catalyst | 56 | [1] |

| 2 | Compound (1) | 1,2-O-isopropylidene-α-D-glucofuranose (2) | 40% Acetic Acid | Not explicitly stated | [1] |

| 3 | Compound (2) | Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate (3) | Pt/C, O₂ | Not explicitly stated | [1] |

| 4 | Compound (3) | 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) | H₂SO₄ | 10.1 | [1] |

Alternative High-Yield Protocol for Acetonide Formation

For research contexts where D-glucurono-6,3-lactone is available as a starting material, a more direct and higher-yielding method for the final acetonide protection step has been reported.[1] This method bypasses the multi-step synthesis from D-glucose.

Figure 2: High-yield synthesis from D-glucurono-6,3-lactone.

Experimental Protocol:

-

Procedure: D-glucurono-6,3-lactone (5) is dissolved in dry acetone with the addition of copper(II) chloride dihydrate (CuCl₂·2H₂O).[1] The reaction mixture is refluxed for 8 hours.[1] After neutralization with a saturated aqueous solution of NaHCO₃, filtration, and drying of the filtrate, the product is obtained.[1]

-

Yield: This method is reported to produce 1,2-isopropylidene-D-glucurono-6,3-lactone (4) in a high yield of 88% and with high purity, often not requiring additional purification.[1]

References

1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone properties

An In-depth Technical Guide to 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone

Abstract

1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, a protected derivative of D-glucuronic acid, serves as a valuable intermediate in synthetic carbohydrate chemistry and has demonstrated notable biological activity. This document provides a comprehensive overview of its physicochemical properties, synthesis methodologies, biological functions, and spectroscopic characterization. Detailed experimental protocols and visual diagrams of its synthesis and signaling pathways are included to support research and development applications.

Core Physicochemical Properties

The fundamental properties of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 20513-98-8 | [1][2] |

| Molecular Formula | C₉H₁₂O₆ | [1][2] |

| Molecular Weight | 216.19 g/mol | [1] |

| Melting Point | 119 °C | [1] |

| Boiling Point | 386 °C | [1] |

| Appearance | White solid | [3] |

| Synonyms | D-Glucurono-6,3-lactone acetonide, 1,2-O-Isopropylidene-α-D-glucuronolactone | [1][2] |

| Storage Conditions | Store at 4°C to 25°C in a well-closed container. | [1][2] |

Synthesis Methodologies

The synthesis of this lactone can be achieved through multiple routes, typically starting from D-glucose or D-glucurono-6,3-lactone. A common and effective method involves the protection and subsequent oxidation of D-glucose.

Experimental Protocol: Synthesis from α-D-Glucose

This protocol outlines the transformation of α-D-glucose into the target compound via a four-step process.[4]

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1)

-

This initial step involves the protection of the hydroxyl groups of α-D-glucose using acetone (B3395972) to form the di-acetonide derivative. This reaction is a standard procedure in carbohydrate chemistry.

Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose (2)

-

Methodology: The di-isopropylidene derivative (1) is subjected to selective hydrolysis using 40% acetic acid (CH₃COOH). This selectively removes the 5,6-isopropylidene group, yielding 1,2-O-isopropylidene-α-D-glucofuranose (2).[4]

-

Extraction: The product is extracted with ethyl acetate.

Step 3: Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate (3)

-

Reagents: 1,2-O-isopropylidene-α-D-glucofuranose (2) (100 mg, 0.45 mmol), water (5-6 mL), 10% Platinum on Carbon (Pt/C) catalyst, and an aqueous solution of Na₂CO₃.[4]

-

Procedure:

-

Dissolve compound (2) in water in a 100 mL round-bottom flask.

-

Adjust the pH to 8-9 using the Na₂CO₃ solution.

-

Add the 10% Pt/C catalyst.

-

Introduce pure oxygen and stir the mixture constantly for 24 hours to facilitate oxidation.[4]

-

After the reaction, remove the catalyst by filtration. The resulting aqueous solution contains the sodium salt of the uronic acid (3), which is used directly in the next step without isolation.[4]

-

Step 4: Lactonization to 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone (4)

-

Methodology: The aqueous solution of the sodium salt (3) is acidified with sulfuric acid (H₂SO₄) to a pH of 2.[4]

-

Mechanism: The acidic conditions prompt the intramolecular esterification (lactonization) to form the stable γ-lactone ring.[4]

-

Workup: The product is immediately extracted three times with ethyl acetate. The combined organic extracts are evaporated to dryness to yield the final product (4).[4]

Alternative Protocol: Direct Isopropylidenation

A high-yield synthesis can also be achieved directly from D-glucurono-6,3-lactone.[4]

-

Reagents: D-glucurono-6,3-lactone, acetone, and copper(II) chloride dihydrate (CuCl₂·2H₂O).[4]

-

Procedure: The reactants are refluxed together for 8 hours. This method is reported to produce the target compound in high yield (88%) and purity, often without needing further purification.[4]

Biological Activity and Signaling

This compound is noted for its hepatoprotective effects, specifically through its interaction with the Hepatocyte Growth Factor (HGF) signaling pathway.

-

Activity: It exhibits hepatocyte growth factor activity and is used in the diagnosis of liver diseases.[1]

-

Mechanism: The lactone activates the Hepatocyte Growth Factor Receptor (HGFR), also known as c-Met, which in turn induces cell proliferation in human hepatocytes.[1]

-

Toxicity: The compound is reported to be non-toxic to cells at concentrations up to 100 mM.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR spectra are available for this compound.[5] In deuterated chloroform (B151607) (CDCl₃), the chemical shifts are referenced to tetramethylsilane (B1202638) (TMS, δH = 0.00 ppm).[4] The spectrum would be expected to show characteristic signals for the isopropylidene methyl groups (as two singlets due to their diastereotopic nature), as well as distinct signals for the protons on the furanose and lactone rings.

Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not provided in the search results, the expected characteristic IR absorption bands can be predicted based on its functional groups:

-

C=O (Lactone): A strong absorption band is expected in the range of 1760-1800 cm⁻¹. The five-membered γ-lactone ring typically causes a shift to a higher wavenumber compared to acyclic esters.

-

C-O (Ester/Ether/Acetal): Strong bands are expected in the 1000-1300 cm⁻¹ region corresponding to C-O stretching vibrations.

-

C-H (Alkyl): Absorption bands around 2850-3000 cm⁻¹ due to C-H stretching of the isopropylidene and ring methylenes.

-

O-H (Hydroxyl): A notable peak for the free hydroxyl group at C5 would be expected in the region of 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry data for a closely related nitromethyl derivative has been reported, indicating that the molecule is amenable to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] The mass spectrum would be expected to show a molecular ion peak (M⁺) or a related ion (e.g., [M+H]⁺ or [M+Na]⁺ depending on the ionization method) and characteristic fragmentation patterns, such as the loss of a methyl group from the isopropylidene moiety.

References

- 1. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]

- 2. usbio.net [usbio.net]

- 3. Glucuronolactone - Wikipedia [en.wikipedia.org]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. This compound(20513-98-8) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to D-Glucurono-6,3-lactone acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucurono-6,3-lactone acetonide, also known by its systematic name 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile and valuable chiral building block in modern organic synthesis.[1] Its rigid bicyclic structure, derived from D-glucuronic acid, presents a unique scaffold for the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active natural products.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its application in synthetic pathways.

Chemical Structure and Properties

This compound is a derivative of D-glucuronic acid where the 1- and 2-hydroxyl groups are protected by an isopropylidene group (acetonide), and a lactone ring is formed between the C6 carboxyl group and the C3 hydroxyl group. This structure imparts significant conformational rigidity and provides a platform for stereocontrolled functionalization.

// Ring 1 C1 -- C2; C2 -- C3; C3 -- O3; O3 -- C6; C6 -- C5; C5 -- C4; C4 -- C1; C1 -- O1; O1 -- C7; C7 -- O2; O2 -- C2; C7 -- C8 [style=solid]; C7 -- C9 [style=solid]; C3 -- H3; C4 -- H4; C5 -- H5; C1 -- H1; C2 -- H2; C5 -- O5; O5 -- HOH;

// Lactone C6 -- O4 [style=double]; C6 -- O6; O6 -- C3;

// Acetonide C8 [label="CH3"]; C9 [label="CH3"];

// Stereochemistry (simplified for DOT) C1 [label="C1 (α)"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; } } Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₆ | [3] |

| Molecular Weight | 216.19 g/mol | [3] |

| CAS Number | 20513-98-8 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 119-121 °C | |

| Boiling Point | 385.994 °C at 760 mmHg | |

| Density | 1.411 g/cm³ | |

| Solubility | Slightly soluble in chloroform (B151607) and water | |

| Storage Temperature | -20°C |

Synthesis of this compound

This compound can be synthesized from the readily available D-glucurono-6,3-lactone. A common and efficient method involves the protection of the 1,2-diol as an acetonide using acetone (B3395972) in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis from D-glucurono-6,3-lactone

This protocol is adapted from a reported high-yield synthesis.[4]

Materials:

-

D-glucurono-6,3-lactone

-

Dry acetone

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Chloroform

-

Ethyl acetate

Procedure:

-

Dissolve D-glucurono-6,3-lactone (5 mmol) in dry acetone (20 mL) in a round-bottom flask.

-

Add copper(II) chloride dihydrate (0.8525 g) to the solution.

-

Reflux the reaction mixture for 8 hours.

-

After cooling, neutralize the mixture with a saturated aqueous solution of NaHCO₃.

-

Filter the solid precipitate and dry the filtrate with anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform:acetone (30:1) eluent system to yield pure 1,2-O-isopropylidene-D-glucurono-6,3-lactone.

Application in Asymmetric Synthesis: A Chiral Building Block

This compound is a cornerstone in the synthesis of various biologically important molecules, particularly inositols and their derivatives.[5] The fixed stereochemistry of the starting material allows for the controlled introduction of new stereocenters, making it an invaluable tool in asymmetric synthesis.

Signaling Pathway Context: Synthesis of myo-Inositol Derivatives

myo-Inositol and its phosphorylated derivatives are crucial second messengers in cellular signaling pathways, regulating a multitude of cellular processes. The synthesis of specific myo-inositol phosphates is essential for studying these pathways. This compound serves as a key starting material for the enantioselective synthesis of these important signaling molecules. The pathway involves a series of stereocontrolled reactions to build the inositol (B14025) ring system from the lactone precursor.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the isopropylidene group (two singlets for the diastereotopic methyl groups), as well as distinct signals for the protons on the furanose and lactone rings. The coupling constants between these protons are invaluable for determining the stereochemistry of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the lactone, the acetal (B89532) carbon of the isopropylidene group, and the carbons of the sugar ring are diagnostic.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecule [M+H]⁺. Fragmentation patterns can provide further structural information, often involving the loss of the acetonide group or cleavage of the lactone ring.[6]

Conclusion

This compound is a powerful and versatile chiral synthon for the synthesis of complex and biologically relevant molecules. Its well-defined stereochemistry and rigid structure provide an excellent starting point for the construction of intricate molecular architectures. The protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the fields of drug discovery and medicinal chemistry.

References

Spectroscopic Profile of D-Glucurono-6,3-lactone acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of D-Glucurono-6,3-lactone acetonide (also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone), a key intermediate in carbohydrate chemistry and drug development. This document compiles available quantitative spectroscopic data, details the experimental protocols for their acquisition, and presents relevant biochemical pathways in a clear, structured format to support research and development activities.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The data presented in Table 1 was obtained in deuterated chloroform (B151607) (CDCl₃) at a frequency of 400 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.007 | d | 3.7 |

| H-2 | 4.832 | d | 3.7 |

| H-3 | 4.852 | d | 2.8 |

| H-4 | 4.958 | ddd | 2.8, 4.4, 0.5 |

| H-5 | 4.571 | d | 8.9 |

| -CH₃ (isopropylidene) | 1.528 | s | - |

| -CH₃ (isopropylidene) | 1.355 | s | - |

| -OH | 3.40 | br s | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following data represents predicted chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (lactone) | 175.0 - 180.0 |

| C (acetal) | 110.0 - 115.0 |

| C-1 | 104.0 - 106.0 |

| C-2, C-3, C-4, C-5 | 70.0 - 85.0 |

| -CH₃ (isopropylidene) | 25.0 - 27.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound. The characteristic absorption bands are summarized in Table 3. The 'fingerprint' region for carbohydrates, rich in C-O and C-C stretching vibrations, is typically observed between 950 and 1200 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3600 - 3200 | Broad |

| C-H Stretch (alkane) | 3000 - 2850 | Medium-Strong |

| C=O Stretch (γ-lactone) | 1785 - 1760 | Strong |

| C-O Stretch (ether/acetal) | 1200 - 1000 | Strong |

| C-C Stretch | Fingerprint Region | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₂O₆), the expected molecular ion peak and key fragments are listed in Table 4.

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 201 | [M - CH₃]⁺ |

| 158 | [M - C₃H₆O]⁺ |

| 116 | [M - C₃H₆O - C₂H₂O₂]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 0.035 g of this compound was dissolved in 0.5 ml of deuterated chloroform (CDCl₃).[1]

-

Instrumentation: A 400 MHz NMR spectrometer was used for ¹H NMR analysis.[1]

-

Data Acquisition: Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: An electron ionization (EI) mass spectrometer is typically used for the analysis of small organic molecules.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam to generate charged ions and fragments. The ions are then separated based on their mass-to-charge ratio (m/z).

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z.

Signaling Pathways and Workflows

D-Glucurono-6,3-lactone is a metabolite in the uronic acid pathway, a key route for the synthesis of glucuronic acid and its derivatives. Glucuronic acid plays a critical role in the detoxification of various compounds through a process called glucuronidation.

References

D-Glucurono-6,3-lactone Acetonide: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucurono-6,3-lactone acetonide, chemically known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile and highly valuable chiral building block in modern organic synthesis.[1] Derived from D-glucuronic acid, this compound offers a rigid, polyfunctionalized scaffold that has proven instrumental in the stereoselective synthesis of a wide array of complex molecules, including other sugars, imino sugars, sugar amino acids, and various bioactive natural products and their analogues.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key starting material for novel drug candidates.[1][2] This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

This compound is a white, crystalline powder.[3] A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for its handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20513-98-8 | [1] |

| Molecular Formula | C₉H₁₂O₆ | [3] |

| Molecular Weight | 216.19 g/mol | [4] |

| Melting Point | 119-121°C | [2] |

| Boiling Point | 385.994°C at 760 mmHg | [2] |

| Density | 1.411 g/cm³ | [2] |

| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and water | [2] |

| Appearance | White crystalline powder | [3] |

| Storage Temperature | -20°C Freezer | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available and inexpensive D-glucose. The synthetic pathway involves protection of the hydroxyl groups, oxidation, and subsequent lactonization and acetonide formation.

Synthesis from α-D-Glucose

A well-established route involves the initial conversion of α-D-glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, followed by selective deprotection, oxidation, and lactonization.[5] A more direct approach involves the direct treatment of D-glucurono-6,3-lactone with acetone (B3395972).[5]

Caption: Synthetic workflow for the formation of this compound.

Detailed Experimental Protocol: Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) from D-glucurono-6,3-lactone (5)

This protocol is adapted from a high-yield synthesis method.[5]

Materials:

-

D-glucurono-6,3-lactone (5)

-

Acetone

-

CuCl₂·2H₂O

-

Chloroform

-

Silica gel for column chromatography

Procedure:

-

D-glucurono-6,3-lactone (5) is treated with acetone and CuCl₂·2H₂O.

-

The mixture is refluxed for 8 hours.

-

After the reaction is complete, the solvent is evaporated to yield the crude product.

-

The crude product is purified by silica-gel column chromatography using a chloroform:acetone (30:1) eluent system.

-

The fractions containing the pure product are combined and evaporated to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) as a solid.

Quantitative Data:

-

Yield: 88%[5]

Applications as a Chiral Building Block

The rigid furanolactone structure of this compound, combined with its single free hydroxyl group at the C-5 position, makes it an excellent starting material for a variety of stereoselective transformations.

Synthesis of L-Iduronic Acid Derivatives

L-iduronic acid is a crucial component of glycosaminoglycans like heparin and dermatan sulfate.[6] The synthesis of L-iduronic acid derivatives is a significant application of this compound, leveraging the stereochemistry of the starting material to achieve the desired configuration of the final product.

References

The Acetonide Group: A Versatile Protecting Strategy in Modern Carbohydrate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity in complex synthetic pathways. Among the arsenal (B13267) of available protecting groups, the acetonide, or isopropylidene ketal, stands out for its ease of installation, general stability, and selective removal. This technical guide provides a comprehensive overview of the role of acetonides in carbohydrate synthesis, detailing their formation, stability, and cleavage, with a focus on quantitative data, experimental protocols, and their application in the synthesis of complex glycans and natural products.

Introduction to Acetonide Protecting Groups

An acetonide is a cyclic ketal formed by the reaction of a diol with acetone (B3395972), typically under acidic catalysis.[1] In carbohydrate chemistry, acetonides are most commonly used to protect 1,2- and 1,3-diols. The formation of a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring masks the hydroxyl groups, preventing their participation in subsequent reactions.[1] This temporary protection is a cornerstone of synthetic strategies, enabling chemists to unveil specific hydroxyl groups at opportune moments for further functionalization.

The utility of the acetonide group is underscored by its stability under a wide range of reaction conditions, particularly neutral to strongly basic environments, while being readily cleavable under acidic conditions.[2] This orthogonal stability allows for a diverse range of chemical transformations to be performed on other parts of the carbohydrate molecule without affecting the acetonide-protected diols.

Formation of Acetonide Protecting Groups

The formation of acetonides is an acid-catalyzed equilibrium reaction between a carbohydrate, containing suitably oriented diol functionalities, and an acetone equivalent.

Reaction Mechanism and Reagents

The generally accepted mechanism for acetonide formation involves the protonation of the carbonyl oxygen of acetone (or a related ketone), followed by nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent proton transfer and elimination of water lead to the formation of a stabilized oxocarbenium ion, which is then attacked by the second hydroxyl group to form the cyclic ketal.

A variety of reagents and conditions have been developed for the efficient formation of acetonides, each with its own advantages in terms of yield, selectivity, and mildness.

Table 1: Common Reagents and Conditions for Acetonide Formation

| Reagent(s) | Catalyst | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference(s) |

| Acetone | H₂SO₄ (conc.) | Acetone | 0 - rt | 55 - 90+ | [3] |

| Acetone | Anhydrous CuSO₄ | Acetone | rt | Good | [3] |

| 2,2-Dimethoxypropane | p-Toluenesulfonic acid (p-TsOH) | Acetone, DMF | rt - 50 | 90+ | [1] |

| 2,2-Dimethoxypropane | Boron trifluoride etherate (BF₃·OEt₂) | Acetone | rt | High | [4] |

| Acetone | Iodine (I₂) | Acetone | rt | Good | [5] |

| Acetone | Ferric chloride (FeCl₃) | Acetone | rt | High |

Regioselectivity: Kinetic vs. Thermodynamic Control

The regioselective protection of one diol over others in a polyhydroxylated carbohydrate is a critical aspect of acetonide chemistry. This selectivity is often governed by a delicate interplay of kinetic and thermodynamic factors.

-

Kinetic Control: At lower temperatures and with shorter reaction times, the kinetically favored product is formed. This is typically the acetonide that forms the fastest, which is often the one involving the most reactive hydroxyl groups (e.g., a primary hydroxyl) or a sterically accessible cis-diol.[6]

-

Thermodynamic Control: Under conditions of prolonged reaction times or higher temperatures, the reaction becomes reversible, allowing for equilibration to the most stable product. The thermodynamic product is generally the one with the most stable ring system (e.g., a five-membered ring from a cis-diol is often more stable than a six-membered ring from a trans-diol).[6]

For instance, the reaction of D-mannose with 2-methoxypropene (B42093) at low temperatures kinetically favors the formation of the 4,6-O-acetonide, which can then proceed to the 2,3;4,6-di-O-acetonide pyranose. However, under reversible conditions (higher temperatures), the thermodynamically more stable 2,3;5,6-di-O-acetonide furanose is the major product.[6]

Stability of Acetonide Protecting Groups

Acetonides exhibit remarkable stability across a broad spectrum of chemical conditions, making them highly valuable in multi-step syntheses.

Table 2: Stability of Acetonides under Various Reaction Conditions

| Condition | Stability | Notes |

| Acidic | Labile | Cleaved by dilute aqueous acids. |

| Basic | Stable | Resistant to strong bases like NaH, NaOH, and alkoxides. |

| Oxidative | Generally Stable | Stable to many common oxidizing agents (e.g., PCC, PDC, Swern). |

| Reductive | Generally Stable | Stable to catalytic hydrogenation (e.g., H₂/Pd) and metal hydrides (e.g., NaBH₄, LiAlH₄). |

| Organometallic Reagents | Stable | Stable to Grignard reagents and organolithiums. |

This stability profile allows for the selective manipulation of other functional groups in the presence of an acetonide. For example, ester groups can be saponified with base, or other protecting groups like benzyl (B1604629) ethers can be removed by hydrogenolysis without affecting the acetonide.

Cleavage of Acetonide Protecting Groups

The removal of acetonide groups is typically achieved by acid-catalyzed hydrolysis, regenerating the diol. The ease of cleavage can be tuned by the choice of acid and reaction conditions, allowing for selective deprotection in the presence of other acid-labile groups.

Reagents and Conditions for Deprotection

A wide array of reagents has been developed for acetonide cleavage, ranging from strong mineral acids to milder Lewis acids and heterogeneous catalysts.

Table 3: Common Reagents and Conditions for Acetonide Cleavage

| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference(s) |

| Acetic Acid (aq.) | Water | rt - 80 | High | [7] |

| Trifluoroacetic Acid (TFA) | Water, CH₂Cl₂ | 0 - rt | High | [8] |

| Hydrochloric Acid (dil.) | THF, Water | rt | High | [1] |

| Sulfuric Acid (dil.) | Methanol, Water | rt | High | [8] |

| Dowex-50W (H⁺ form) | Methanol, Water | rt | High | [1] |

| Ferric Chloride on Silica Gel | CH₂Cl₂ | rt | High | |

| Cerium(III) chloride heptahydrate | Acetonitrile | rt | High | |

| PPA-SiO₂ | Acetonitrile | 55 | Good to Excellent | [9] |

Selective Cleavage

In molecules containing multiple acetonide groups, selective cleavage can often be achieved. For example, terminal acetonides are generally more labile to acid hydrolysis than internal ones. This difference in reactivity can be exploited to selectively deprotect a primary diol in the presence of a secondary diol protection. For instance, the 5,6-O-isopropylidene group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be selectively cleaved under milder acidic conditions to afford 1,2-O-isopropylidene-α-D-glucofuranose.[7][8]

Experimental Protocols

Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)

Materials:

-

D-Glucose (anhydrous)

-

Acetone (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (B78521) solution (1N)

-

Anhydrous Sodium Sulfate (B86663)

-

Cyclohexane

Procedure:

-

To a flask containing anhydrous acetone, slowly add concentrated sulfuric acid while cooling in an ice bath.

-

Add anhydrous D-glucose to the cold acetone-acid mixture with stirring.

-

Stir the reaction mixture at room temperature until the glucose has dissolved and TLC analysis indicates the completion of the reaction.

-

Neutralize the reaction mixture by the slow addition of 1N sodium hydroxide solution until the pH is approximately 7.

-

Filter the mixture to remove the precipitated sodium sulfate and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure to a syrup.

-

Dissolve the syrup in a minimal amount of hot cyclohexane.

-

Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with cold cyclohexane, and dry under vacuum to afford 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. A typical yield for this procedure is around 62%.[4][10]

Selective Deprotection of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Materials:

-

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

Acetic Acid (e.g., 75% aqueous solution)

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in aqueous acetic acid.

-

Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 1,2-O-isopropylidene-α-D-glucofuranose. This selective hydrolysis typically proceeds in high yield (around 88%).[7]

Applications in Complex Carbohydrate Synthesis

The strategic use of acetonide protecting groups is fundamental to the synthesis of complex oligosaccharides and glycoconjugates. They serve not only to protect diols but also to influence the conformation of the sugar ring, which can have a profound effect on the stereochemical outcome of glycosylation reactions.

Synthesis of a Branched Oligosaccharide

In the synthesis of branched oligosaccharides, acetonides can be used to mask certain hydroxyl groups, directing glycosylation to a specific position. For example, starting from a diacetonide-protected monosaccharide, one acetonide can be selectively removed to reveal a diol, which can then be further manipulated to expose a single hydroxyl group for glycosylation.[11]

Role in Natural Product Synthesis

Acetonide protection of carbohydrate moieties is a common strategy in the total synthesis of natural products. For instance, in the synthesis of merremoside D, a resin glycoside, an acetonide was used to protect a 2,3-diol on a rhamnose unit, allowing for selective glycosylation at the C-4 hydroxyl group.[11] This highlights the crucial role of acetonides in directing the assembly of complex molecular architectures.

Conclusion

The acetonide protecting group remains an indispensable tool in the arsenal of the synthetic carbohydrate chemist. Its ease of formation, predictable stability, and facile cleavage, coupled with the ability to direct regiochemical outcomes through kinetic and thermodynamic control, make it a versatile and powerful strategy. As the demand for complex carbohydrates for biological and medicinal applications continues to grow, the judicious use of acetonide protection will undoubtedly play a central role in enabling the synthesis of these vital molecules. This guide has provided a comprehensive overview of the fundamental principles and practical applications of acetonide chemistry, offering a valuable resource for researchers and professionals in the field of drug development and carbohydrate synthesis.

References

- 1. Acetonide - Wikipedia [en.wikipedia.org]

- 2. biotage.com [biotage.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 5. Acetonides [organic-chemistry.org]

- 6. Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 11. De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of D-Glucurono-6,3-Lactone Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of D-glucurono-6,3-lactone, an endogenous metabolite and a versatile building block in organic synthesis. The document delves into both the enzymatic and chemical pathways leading to its precursor, D-glucuronic acid, and the subsequent lactonization process. It is designed to serve as a valuable resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core mechanisms.

Introduction

D-Glucurono-6,3-lactone, also known as glucuronolactone, is a naturally occurring derivative of D-glucuronic acid.[1] It is a crucial component of connective tissues and is involved in the detoxification of various substances in the body by forming water-soluble glucuronide conjugates that are excreted in the urine.[2] In the realm of synthetic chemistry, D-glucurono-6,3-lactone serves as a key starting material for the synthesis of optically active glucopyranoses, glucofuranosides, and various pharmaceutical intermediates, including anti-inflammatory drugs.[1][3]

The formation of D-glucurono-6,3-lactone is a two-step process: the initial formation of D-glucuronic acid, which can occur enzymatically or chemically, followed by an intramolecular esterification to form the lactone ring. This guide will explore both of these stages in detail.

Enzymatic Formation of D-Glucuronic Acid

The primary biological route to D-glucuronic acid involves the oxidation of UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH).[4][5]

2.1. The UDP-Glucose Dehydrogenase (UGDH) Pathway

UGDH is an NAD+-dependent oxidoreductase that catalyzes the four-electron oxidation of the C6 primary alcohol of UDP-glucose to a carboxylic acid, yielding UDP-glucuronic acid.[4][5] This process occurs in two successive NAD+-dependent steps without the release of an intermediate aldehyde.[5]

The catalytic mechanism of UGDH has been a subject of extensive research and some debate. Two main mechanistic proposals have been put forward:

-

Mechanism involving an aldehyde intermediate: This mechanism suggests that the first oxidation step generates a sequestered aldehyde intermediate. A key cysteine residue in the active site then attacks the aldehyde to form a thiohemiacetal intermediate.[6][7]

-

NAD+-dependent bimolecular nucleophilic substitution (SN2) mechanism: This alternative mechanism proposes that the first oxidation step bypasses the aldehyde intermediate via an SN2 reaction. This model is considered by some to be more consistent with experimental observations.[4][7]

The overall enzymatic reaction can be summarized as: UDP-glucose + 2 NAD+ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H+[5]

2.2. Visualizing the UGDH Catalytic Mechanism

The following diagram illustrates a proposed mechanism for UGDH involving a thiohemiacetal intermediate.

Chemical Synthesis of D-Glucurono-6,3-Lactone

D-Glucurono-6,3-lactone can be synthesized through various chemical routes, often starting from D-glucose or D-glucuronic acid.

3.1. Synthesis from D-Glucose

A common approach involves the protection of hydroxyl groups, followed by oxidation and subsequent deprotection and lactonization. A representative synthetic pathway is the conversion of α-D-glucose to 1,2-O-isopropylidene-α-D-glucuronano-6,3-lactone.[8]

3.2. Lactonization of D-Glucuronic Acid

The formation of the γ-lactone from D-glucuronic acid is an equilibrium process that can be influenced by factors such as temperature, pH, and solvent. Evaporation of an aqueous solution of D-glucuronic acid can yield crystalline D-glucofuranurono-6,3-lactone.[9] Studies have also investigated the interconversion between D-glucuronic acid and its lactone in subcritical aqueous ethanol (B145695).[10]

3.3. Chemoenzymatic Synthesis

Chemoenzymatic methods combine chemical and enzymatic steps to achieve the synthesis of D-glucurono-6,3-lactone and its derivatives. For instance, a three-step chemoenzymatic method has been developed to synthesize sucuronic acid using D-glucurono-6,3-lactone and sucrose (B13894) as starting materials.[11]

3.4. Visualizing a Chemical Synthesis Workflow

The following diagram outlines a synthetic route to a protected form of D-glucurono-6,3-lactone starting from α-D-glucose.

Quantitative Data

The following tables summarize key quantitative data from the literature regarding the synthesis and properties of D-glucurono-6,3-lactone and its precursors.

Table 1: Yields of Intermediates in the Synthesis of 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone from α-D-Glucose

| Step | Product | Yield (%) | Reference |

| 1. Isopropylidene protection of α-D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 56 | [8] |

| 2. Selective deprotection | 1,2-O-isopropylidene-α-D-glucofuranose | - | [8] |

| 3. Oxidation to the sodium salt of the uronic acid | Sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid | - | [8] |

| 4. Lactonization | 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone | 88 | [8] |

| 5. Acetylation of D-glucurono-6,3-lactone | 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | 90 | [8] |

Table 2: Physical and Chemical Properties of D-Glucurono-6,3-lactone

| Property | Value | Reference |

| CAS Number | 32449-92-6 | [12] |

| Molecular Formula | C₆H₈O₆ | [12] |

| Molar Mass | 176.124 g·mol⁻¹ | [12] |

| Melting Point | 176 to 178 °C | [12] |

| Solubility in Water | 26.9 g/100 mL | [12] |

| Appearance | White solid, odorless | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formation of D-glucurono-6,3-lactone.

5.1. Protocol for the Synthesis of 1,2-O-isopropylidene-α-D-glucuronano-6,3-lactone [8]

-

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

α-D-glucose is reacted with acetone in the presence of a catalytic amount of sulfuric acid. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product is then isolated and purified.

-

-

Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose

-

The di-protected glucose derivative is treated with 40% acetic acid to selectively remove the 5,6-O-isopropylidene group. The progress of the reaction is monitored by TLC.

-

-

Step 3: Oxidation to the Sodium Salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid

-

1,2-O-isopropylidene-α-D-glucofuranose is oxidized using a Pt/C catalyst with a continuous stream of pure oxygen. The pH of the reaction is maintained to ensure the formation of the sodium salt.

-

-

Step 4: Lactonization to 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone

-

The sodium salt of the uronic acid is acidified with sulfuric acid to a pH of 2. This promotes the intramolecular cyclization to form the γ-lactone. The product is then extracted with ethyl acetate (B1210297) and purified.

-

5.2. Protocol for the Chemoenzymatic Synthesis of Methyl Sucuronate [11]

-

Step 1: Synthesis of Methyl D-glucuronate (GlcAM)

-

D-glucurono-6,3-lactone is treated with a strong base anion exchange resin (e.g., Amberlite IRA402BL OH AG) in anhydrous methanol (B129727) to yield methyl D-glucuronate.

-

-

Step 2: Enzymatic Synthesis of Methyl Sucuronate (SucAM)

-

Methyl D-glucuronate and fructose (B13574) are reacted in the presence of β-fructofuranosidase from Microbacterium saccharophilum K-1. This enzyme exhibits transfructosylation activity, transferring the fructose moiety to the methyl D-glucuronate.

-

To improve the yield, a sucrose-non-assimilating yeast, such as Saccharomyces bisporus, can be added to the reaction mixture to remove glucose, which can inhibit the reaction.

-

5.3. Protocol for the Interconversion Study of D-Glucuronic Acid and D-Glucuronolactone [10]

-

Materials: D-glucuronic acid (>98% purity), D-glucurono-6,3-lactone (>99% purity), ethanol, and distilled water.

-

Procedure:

-

Solutions of D-glucuronic acid or D-glucurono-6,3-lactone (0.5% w/w) are prepared in aqueous ethanol solutions of varying concentrations (0% to 80% w/w).

-

The solutions are heated in a subcritical reactor at a constant temperature (e.g., 180°C) for different time intervals.

-

After the reaction, the samples are rapidly cooled and analyzed by HPLC to determine the concentrations of D-glucuronic acid and D-glucuronolactone.

-

-

Analysis:

-

An HPLC system equipped with a refractive index detector is used.

-

A suitable column for sugar analysis (e.g., an amino column) is employed.

-

The mobile phase can be a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mmol/L CH₃COONH₄).

-

Conclusion

The formation of D-glucurono-6,3-lactone is a process of significant biological and chemical interest. In biological systems, its precursor, D-glucuronic acid, is synthesized via the UGDH-catalyzed oxidation of UDP-glucose, a pathway crucial for detoxification and the synthesis of various biomolecules. Chemically, D-glucurono-6,3-lactone can be accessed through various synthetic routes, making it a readily available chiral building block for the synthesis of complex molecules. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide offer a solid foundation for researchers and professionals working with this important compound. The continued exploration of both enzymatic and chemical synthetic methods will undoubtedly lead to more efficient and sustainable processes for the production and application of D-glucurono-6,3-lactone and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]

- 3. nbinno.com [nbinno.com]

- 4. Catalytic mechanism of UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Active site residues and mechanism of UDP-glucose dehydrogenase | UBC Chemistry [chem.ubc.ca]

- 7. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. prepchem.com [prepchem.com]

- 10. Interconversion Between D-glucuronic Acid and D-glucuronolactone in Subcritical Aqueous Ethanol [jstage.jst.go.jp]

- 11. Chemoenzymatic synthesis of sucuronic acid using d-glucurono-6,3-lactone and sucrose as raw materials, and properties of the product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucuronolactone - Wikipedia [en.wikipedia.org]

Synthesis of D-Glucurono-6,3-lactone Acetonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for D-Glucurono-6,3-lactone acetonide (also known as 1,2-O-isopropylidene-D-glucurono-6,3-lactone), a key intermediate in carbohydrate chemistry and drug development. This document details the synthesis from common starting materials, including D-glucuronolactone and α-D-glucose, presenting quantitative data in structured tables, in-depth experimental protocols, and visual diagrams of the synthetic pathways.

Introduction

This compound is a protected derivative of D-glucuronic acid, a naturally occurring uronic acid. The presence of the acetonide protecting group at the 1- and 2-positions allows for selective chemical modifications at other positions of the molecule, making it a valuable building block in the synthesis of complex carbohydrates, modified sugars, and various bioactive compounds. This guide outlines the most prevalent and efficient methods for its laboratory-scale synthesis.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be efficiently achieved from several accessible starting materials. The two most common pathways commence from either D-glucuronolactone or the more fundamental precursor, α-D-glucose.

Synthesis from D-Glucuronolactone

This is a direct, one-step approach that involves the protection of the 1,2-diol of D-glucuronolactone as an acetonide.

Caption: Direct synthesis of this compound.

Multi-step Synthesis from α-D-Glucose

A more elaborate synthesis begins with α-D-glucose, involving a series of protection, deprotection, oxidation, and lactonization steps.

Caption: Multi-step synthesis from α-D-glucose.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic transformations discussed in this guide.

Table 1: Synthesis from D-Glucuronolactone

| Starting Material | Product | Reagents | Reaction Time | Yield | Reference |

| D-Glucuronolactone | This compound | Acetone, Copper(II) chloride dihydrate | 8 hours | 88% | [1] |

Table 2: Multi-step Synthesis from α-D-Glucose

| Step | Starting Material | Product | Reagents | Reaction Time | Yield | Reference |

| 1 | α-D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Acetone, H₂SO₄, CuSO₄ | 14 hours (stirring) | 56% | [1] |

| 2 | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2-O-isopropylidene-α-D-glucofuranose | 40% Acetic acid | 55 minutes | Not specified | [1] |

| 3 | 1,2-O-isopropylidene-α-D-glucofuranose | Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate | 10% Pt on C, O₂, Na₂CO₃ (aq) | 24 hours | Not specified | [1] |

| 4 | Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate | This compound | H₂SO₄ | Not specified | 10.1% | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Protocol 1: Synthesis of this compound from D-Glucuronolactone[1]

Workflow Diagram:

Caption: Workflow for synthesis from D-Glucuronolactone.

Materials:

-

D-Glucuronolactone: 880 mg (5 mmol)

-

Dry Acetone: 20 mL

-

Copper(II) chloride dihydrate: 0.8525 g

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Chloroform and Acetone for column chromatography

Procedure:

-

In a 100 mL round-bottom flask, dissolve 880 mg of D-glucuronolactone and 0.8525 g of copper(II) chloride dihydrate in 20 mL of dry acetone.

-

Reflux the reaction mixture for 8 hours.

-

After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of NaHCO₃.

-

Filter off the resulting solid.

-

Dry the filtrate over anhydrous Na₂SO₄ and then filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform:acetone (30:1) eluent system to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone (0.9504 g, 88% yield).[1]

Protocol 2: Multi-step Synthesis of this compound from α-D-Glucose[1]

4.2.1. Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Procedure:

-

Transform α-D-glucose into 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This step is reported to have a yield of 56%.[1]

4.2.2. Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose

Procedure:

-

Place 5 g of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a 100 mL round-bottom flask.

-

Add 10 mL of 40% acetic acid.

-

Heat the mixture in a water bath at 70°C for 55 minutes to hydrolyze the 5,6-O-isopropylidene group.[1]

-

Evaporate the solution under reduced pressure.

-

Remove residual acetic acid by co-evaporation with a 1:2 mixture of toluene:methanol.

-

Extract the resulting mono-isopropylidene glucose with ethyl acetate (B1210297) to obtain 3.8 g of the product.[1]

4.2.3. Step 3: Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate

Procedure:

-

Dissolve 100 mg of 1,2-O-isopropylidene-α-D-glucofuranose in 5-6 mL of water in a 100 mL round-bottom flask.

-

Adjust the pH to 8-9 using an aqueous solution of Na₂CO₃.

-

Add 10% Pt on C as a catalyst.

-

Stir the mixture under an atmosphere of pure oxygen for 24 hours.[1]

4.2.4. Step 4: Lactonization to this compound

Procedure:

-

Acidify the solution of the sodium salt of the glucofuranuronic acid from the previous step to pH 2 with a solution of sulfuric acid.

-

Immediately extract the aqueous solution three times with ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate to dryness on a vacuum evaporator to yield the γ-lactone (10 mg, 10.1% yield from the uronic acid salt).[1]

Conclusion

This guide has detailed two primary and effective synthetic routes for the preparation of this compound. The direct synthesis from D-glucuronolactone offers a high-yielding and straightforward approach. The multi-step synthesis from α-D-glucose, while more complex, provides a pathway from a fundamental and readily available carbohydrate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

Physical and chemical properties of glucuronolactone derivatives

An In-depth Technical Guide on the Physical and Chemical Properties of Glucuronolactone (B27817) and its Derivatives

Introduction

Glucuronolactone (D-glucurono-γ-lactone) is a naturally occurring compound produced during the metabolism of glucose in the human liver.[1][2][3][4] It is an essential structural component of nearly all connective tissues, including cartilage, tendons, and ligaments.[1][4][5][6] In the body, glucuronolactone exists in equilibrium with its corresponding carboxylic acid, D-glucuronic acid.[4][7] This guide provides a comprehensive overview of the physical and chemical properties of glucuronolactone and its derivatives, details key experimental protocols for its analysis, and illustrates its primary metabolic pathway.

Physical and Chemical Properties of Glucuronolactone

Glucuronolactone is a white, odorless, crystalline solid.[1][2][3][5] It is soluble in hot and cold water and slightly soluble in ethanol (B145695) and methanol.[1][2][3][8] In aqueous solutions, it partially hydrolyzes to form an equilibrium with D-glucuronic acid, resulting in an acidic solution.[2][3][8]

Quantitative Data for Glucuronolactone

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₆ | [2][3][9] |

| Molar Mass | 176.124 g·mol⁻¹ | [3][5] |

| Melting Point | 172–178 °C (342–352 °F; 445–451 K) | [1][2][5][8][10] |

| Boiling Point | 403.00 to 404.00 °C @ 760.00 mm Hg (Predicted) | [10] |

| Density | 1.76 g/cm³ (at 30 °C) | [2][3][5] |

| Water Solubility | 26.9 g/100 mL; 257 mg/mL at 21 °C | [3][5][10] |

| pKa (Strongest Acidic) | 11.14 - 11.96 (Predicted) | [2][10] |

| LogP | -1.8 to -3.457 (Predicted) | [9][10] |

| Appearance | White, odorless, solid crystalline powder | [1][2][3][5] |

Chemical Structure and Derivatives

Glucuronolactone can exist in a monocyclic aldehyde form or a more stable bicyclic hemiacetal (lactol) form.[1][2][3][5] Its structure allows for the synthesis of various derivatives, which are instrumental in chemical and pharmaceutical research.

Key derivatives and their synthetic applications include:

-

1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatives : Used for the determination of glucuronolactone and glucuronic acid in drug formulations and beverages via high-performance liquid chromatography (HPLC).[7][11][12]

-

Acetonide-Protected Glucuronamides : Novel furano-glucuronamides can be synthesized from 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides.[13]

-

1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone : A peracetylated derivative widely used as a starting material in the synthesis of other glucuronolactone derivatives.[14]

-

Halogenated Derivatives : Anomeric 1-deoxy-1-halogeno-2,5-di-O-acyl-D-glucofuranurono-gamma-lactones have been synthesized for various chemical applications.[15]

The synthesis of glycosides of glucuronic acid is challenging due to the electron-withdrawing nature of the C-5 carboxylic group, which reduces reactivity at the anomeric center.[16][17] However, various strategies, such as using ulosyl bromide derivatives obtained from glucuronolactone, have been developed to overcome this.[16][17]

Metabolic Significance and Signaling Pathways

Glucuronolactone plays a crucial role in the body's detoxification processes through a pathway known as glucuronidation.[6][10] In the liver, glucuronolactone is a precursor to D-glucuronic acid, which is then converted into uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA).[18] The enzyme UDP-glucuronyltransferase facilitates the transfer of the glucuronic acid moiety from UDPGA to various substances, including drugs, toxins, and metabolic waste products. This conjugation makes the compounds more water-soluble, allowing for their efficient excretion from the body via urine or bile.[6][10]

In some animals, but not primates or guinea pigs, glucuronic acid can also serve as a precursor for the synthesis of ascorbic acid (Vitamin C).[2][4]

Experimental Protocols

Analysis by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of glucuronolactone in pharmaceutical formulations involves derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by HPLC analysis.[7][11][12] The intra-ester lactone linkage of glucuronolactone is hydrolyzed to its free-acid form (glucuronic acid), which is then derivatized.[7][11][12]

Methodology:

-

Sample Preparation : Dissolve the sample (e.g., tablets or beverage aliquots) in water.[7]

-

Derivatization :

-

Mix a 50 µL aliquot of the sample solution with a 0.3 M sodium hydroxide (B78521) solution and a methanolic solution of PMP.[7]

-

Incubate the mixture to allow the reaction to proceed under slightly alkaline conditions.[7]

-

Neutralize the reaction mixture with 0.3 M hydrochloric acid.[7]

-

-

HPLC Analysis :

-

Inject the derivatized sample into an HPLC system.

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : An isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.

-

Detection : Monitor the effluent at 245 nm, the maximum absorption wavelength for the PMP derivative.[7]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a reliable alternative for the simultaneous determination of glucuronolactone and glucuronic acid, particularly in complex matrices like beverages.[19] This method involves a pre-column derivatization step to increase the volatility of the analytes.

Methodology:

-

Sample Preparation : No extensive extraction or filtration is required. The beverage sample can often be used directly.[19]

-

Derivatization :

-

The analytes are silylated using a combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[19] This step converts the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) ethers.

-

-

GC-MS Analysis :

-

The derivatized sample is injected into the GC-MS system.

-

The analytes are separated on a capillary column.

-

The mass spectrometer is used for detection and quantification.

-

A five-point standard addition protocol is often employed for accurate quantification.[19]

-

The method demonstrates excellent linearity and low limits of detection (LOD) and quantification (LOQ), with LOD for glucuronolactone ranging from 0.006 ppm to 0.14 ppm.[19]

-

Analysis by HILIC-ESI-MS/MS

For highly polar, low molecular weight compounds like glucuronolactone, Hydrophilic Interaction Liquid Chromatography coupled with electrospray ionization tandem mass spectrometry (HILIC-ESI-MS/MS) is a rapid and sensitive analytical technique that avoids complex derivatization.[20]

Methodology:

-

Sample Extraction : Simple extraction procedures are applied to the sample matrix (e.g., beverages).[20]

-

HILIC Separation :

-

An amide-bonded stationary phase is effective for retaining glucuronolactone.[20]

-

An alkaline (pH 9), acetonitrile-rich mobile phase buffered with ammonium (B1175870) acetate (B1210297) provides optimal column retention and ESI-MS/MS response.[20]

-

-

MS/MS Detection :

Chemical Equilibrium in Aqueous Solution

In an aqueous environment, glucuronolactone exists in a dynamic equilibrium with its open-chain form, D-glucuronic acid. This hydrolysis of the internal ester (lactone) is a critical property to consider during analytical procedures.[4][7]

References

- 1. GLUCURONOLACTONE - Ataman Kimya [atamanchemicals.com]

- 2. GLUCURONOLACTONE - Ataman Kimya [atamanchemicals.com]

- 3. GLUCURONOLACTONE - Ataman Kimya [atamanchemicals.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Glucuronolactone - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Glucuronolactone? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. glucurolactone [chembk.com]

- 9. Glucuronolactone | C6H8O6 | CID 92283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]

- 11. Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 13. Synthesis and structure of d-glucuronolactone derived carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 15. D-Glucuronolactone derivatives. VII. Synthesis of anomeric 1-deoxy-1-halogeno-2,5-di-O-acyl-D-glucofuranurono-gamma-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. foodsafety.or.kr [foodsafety.or.kr]

The Pivotal Role of D-Glucuronic Acid and Its Derivatives: From Discovery to Therapeutic Application

A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-glucuronic acid, a seemingly simple sugar acid, occupies a central position in mammalian metabolism, detoxification, and cellular signaling. First identified in urine, its derivatives, particularly glucuronides, are crucial for the solubilization and excretion of a vast array of endogenous and xenobiotic compounds, including a majority of pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, and evolving significance of D-glucuronic acid derivatives. It details the chemical and enzymatic synthesis of these compounds, presents quantitative data for key reactions, and outlines experimental protocols for their preparation and analysis. Furthermore, this guide elucidates the involvement of D-glucuronic acid-containing macromolecules in critical signaling pathways, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Unveiling of a Key Metabolic Player

The journey to understanding D-glucuronic acid began with early observations of the body's ability to process and excrete foreign substances.

Early Observations and Discovery: The first clues to the existence of D-glucuronic acid emerged in the mid-19th century. In 1855, W. Schmid, while investigating a substance from the urine of animals that had consumed mangosteen leaves, noted that hydrolysis of euxanthic acid yielded a compound that could reduce alkaline copper oxide[1]. This reducing substance was later identified as glucuronic acid. The name "uronic acid" itself reflects its initial discovery in urine[2]. For over half a century following this, the widespread presence of glucuronic acid in the body presented a significant challenge to biochemists due to the difficulty in its isolation and investigation[1].

Structural Elucidation and the Birth of Glucuronidation Theory: Early structural studies, such as those on bornylglucuronide, were instrumental in establishing the pyran ring structure of glucuronic acid[1]. The concept of "glucuronidation" as a major metabolic pathway for drugs and other chemicals began to take shape in the mid-20th century[3]. It became evident that the conjugation of compounds with glucuronic acid, primarily in the liver, rendered them more water-soluble, facilitating their elimination from the body through urine or bile[4][5]. This process is a cornerstone of Phase II metabolism[4][5]. The first human UDP-glucuronosyltransferase (UGT), the key enzyme in this process, was cloned in 1988, paving the way for a deeper understanding of the genetic and enzymatic basis of glucuronidation[6].

The Uronic Acid Pathway: Biosynthesis of the Key Precursor

In biological systems, the activated form of D-glucuronic acid, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), serves as the donor for glucuronidation reactions. UDPGA is synthesized from glucose through the uronic acid pathway.

dot

Caption: Biosynthesis of UDP-Glucuronic Acid and its role in glucuronidation.

Synthesis of D-Glucuronic Acid Derivatives

The synthesis of D-glucuronic acid derivatives is essential for producing reference standards for metabolic studies, developing prodrugs, and investigating their biological activities. Both chemical and enzymatic methods are employed.

Chemical Synthesis

The Koenigs-Knorr reaction has historically been a cornerstone for the chemical synthesis of glucuronides. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.

Table 1: Quantitative Data for Selected Chemical Syntheses of Glucuronides

| Aglycone | Glycosyl Donor | Promoter/Catalyst | Solvent | Yield (%) | Reference |

| 3-O-acetylated morphine | Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide | ZnBr₂ | - | 63% (after deacetylation) | [7] |

| Daunomycinone | α-glucosyluronate bromide | HgBr₂ | - | α/β mixture (3:7) | [7] |

| Racemic Clenbuterol | α-glucosyluronate bromide | - | - | 1.7% | [7] |

| 3,4'-diisobutyrate resveratrol | Trichloroacetimidate of glucuronic acid | BF₃·OEt₂ | - | 66% | [8] |

| Isourolithin A derivative | Commercially available glucuronosyl donor | BF₃·OEt₂ | - | 72% | [9] |

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical methods. Uridine diphosphate-glucuronosyltransferases (UGTs) are the key enzymes in this process.

Table 2: Quantitative Data for Selected Enzymatic Syntheses of Glucuronides

| Aglycone | Enzyme System | Yield (%) | Purity (%) | Reference |

| Curcumin | - | 57% | 96% | [10] |

Experimental Protocols

General Protocol for Koenigs-Knorr Glucuronidation

dot

References

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. Glucuronic acid - Wikipedia [en.wikipedia.org]

- 3. Glucuronic acid | 1821 Publications | 27776 Citations | Top Authors | Related Topics [scispace.com]

- 4. Glucuronidation - Wikipedia [en.wikipedia.org]

- 5. Circulating glucuronic acid predicts healthspan and longevity in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biochemistry and physiology of glucuronic acid: The structure of benzoylglucuronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

Natural occurrence of glucuronic acid and its lactones

An In-depth Technical Guide to the Natural Occurrence of Glucuronic Acid and Its Lactones

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glucuronic acid (GlcA), a carboxylated form of glucose, and its corresponding intramolecular ester, D-glucurono-γ-lactone (glucuronolactone), are ubiquitous in nature. As fundamental components of structural polysaccharides, participants in critical detoxification pathways, and constituents of bacterial virulence factors, their roles are diverse and significant. This technical guide provides a comprehensive overview of the natural occurrence of glucuronic acid and its lactones across various biological systems. It summarizes quantitative data, details common experimental protocols for their analysis, and visualizes the key biochemical pathways in which they are involved.

Natural Occurrence

Glucuronic acid is not typically found free in nature; instead, it is integrated into a wide array of larger biomolecules. Its lactone, glucuronolactone (B27817), is a naturally occurring metabolite of glucose and exists in equilibrium with the acid form at physiological pH.[1]

In Animals

In animal physiology, glucuronic acid is a cornerstone of both structural integrity and metabolic detoxification.

-